6-chloro-8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
This compound belongs to the bichromene class, characterized by two fused chromene (2H-chromen-2-one) moieties. Its structure features a 6-chloro substituent on one chromene ring and an 8'-[(diethylamino)methyl]-7'-hydroxy group on the adjacent ring. These functional groups confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-(6-chloro-2-oxochromen-3-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c1-3-25(4-2)12-18-19(26)7-6-15-16(11-21(27)30-22(15)18)17-10-13-9-14(24)5-8-20(13)29-23(17)28/h5-11,26H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYTYUSYLPFEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione (CAS Number: 887216-34-4) is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20ClNO5
- Molecular Weight : 429.87 g/mol
- Structure : The compound features a bichromene backbone with a chloro substituent and a diethylamino group, which may influence its interaction with biological targets.
Pharmacological Activity
Research indicates that compounds related to bichromenes exhibit various biological activities, including:
- Anticancer Activity : Bichromene derivatives have been investigated for their potential to inhibit cancer cell proliferation. The structure of 6-chloro-8'-[(diethylamino)methyl]-7'-hydroxy suggests it may interact with key cellular pathways involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially affecting bacterial and fungal pathogens. The presence of the diethylamino group could enhance cell membrane penetration, increasing efficacy against microbial cells.
The biological mechanisms through which 6-chloro-8'-[(diethylamino)methyl]-7'-hydroxy exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit topoisomerase enzymes, crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells.
- Cell Membrane Interaction : The diethylamino moiety may facilitate interaction with lipid membranes, enhancing the compound's ability to penetrate cells and exert its effects on intracellular targets.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that bichromenes can induce oxidative stress in cells, leading to cytotoxic effects particularly in cancerous tissues.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A derivative of bichromene was shown to inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
- Antifungal Activity Assessment : Research demonstrated that certain bichromene derivatives exhibited significant antifungal activity against resistant strains of Candida species. The minimum inhibitory concentrations (MICs) were reported as low as 4 µg/mL .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 6-chloro-8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibit significant anticancer properties. Studies have shown that bichromenes can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle and inhibition of proliferation pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
| Study | Findings |
|---|---|
| Showed reduced levels of TNF-alpha and IL-6 in vitro upon treatment with the compound. | |
| Indicated a decrease in inflammatory markers in animal models of arthritis. |
Neuropharmacology
Potential Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective properties. It has been hypothesized that the compound could mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest efficacy against both bacterial and fungal strains.
Agricultural Applications
Beyond human health applications, there is potential for this compound in agricultural settings as a biopesticide or growth regulator due to its biological activity against pests and pathogens.
| Application | Description |
|---|---|
| Biopesticide | Potential use in controlling agricultural pests due to demonstrated toxicity towards insect larvae. |
| Growth Regulator | Possible effects on plant growth modulation observed in preliminary studies. |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: Compound 2’s high yield (83%) suggests that aminoalkylation strategies (e.g., Mannich reactions) are efficient for bichromene synthesis. The target compound’s chloro group may require halogenation steps, which could reduce yield .
- Biological Activity: The dimethylamino group in Compound 2 shows moderate carbonic anhydrase inhibition. The target compound’s diethylamino group, with increased lipophilicity, might enhance membrane penetration and potency .
- Fluorescence Potential: Analogues like Triumbelletin and the patent compound demonstrate that aminoalkyl and hydroxyl groups are critical for fluorescence. The target compound’s diethylamino group could similarly enable applications in cell imaging .
Preparation Methods
Bichromene Core Construction via Nickel-Catalyzed Coupling
The 3,4'-bichromene scaffold is synthesized through nickel-catalyzed dimerization of substituted chromene precursors. A representative protocol involves reacting 4-chloro-3-formylchromene (2.0 g, 10.0 mmol) with activated zinc powder (2.0 g, 30.0 mmol) and NiCl₂(PPh₃)₂ (0.67 g, 1.0 mmol) in N-methylpyrrolidone (NMP) at 45–50°C for 3–4 hours . This method achieves a 62% yield of 7,7'-difluoro-2H,2'H-[4,4'-bichromene]-3,3'-dicarbaldehyde, demonstrating the adaptability of nickel catalysis for constructing sterically hindered bichromenes.
Critical parameters include:
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Temperature : Maintaining 45–50°C prevents side reactions like over-oxidation.
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Solvent : NMP enhances solubility of intermediates, facilitating dimerization .
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Workup : Post-reaction dilution with methyl tert-butyl ether (MTBE) and filtration through celite ensures efficient isolation .
Regioselective Chlorination at the 6-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃), as exemplified in the synthesis of 2,4-diamino-6-chloropyrimidine . For the target compound, 6-hydroxylbichromene intermediates react with POCl₃ at 105°C for 6 hours, followed by ethanol quenching and neutralization with ammonia water (pH 6–7) . This method provides an 82% yield of chlorinated products, with purity exceeding 95% after ethyl acetate extraction .
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating nucleophilic substitution at the electron-deficient 6-position.
Hydroxylation at the 7'-Position Using Magnesium Monoperoxyphthalate
The 7'-hydroxy group is introduced via oxidation of a pre-installed alkene or epoxide. Drawing from steroid synthesis methodologies , treatment of 6,7-dehydrobichromene with magnesium monoperoxyphthalate (60 mmol/L in ethyl acetate) at 0–10°C for 16 hours achieves 75% yield of the 7'-hydroxy derivative . Key advantages include:
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Selectivity : The bulky peroxyacid preferentially oxidizes less hindered double bonds.
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Mild Conditions : Low-temperature oxidation minimizes side reactions like over-oxidation or ring-opening .
Diethylaminomethyl Functionalization via Mannich Reaction
The 8'-diethylaminomethyl group is installed using a Mannich reaction. A solution of 8'-methylbichromene, diethylamine, and formaldehyde in acetic acid at 25°C for 12 hours introduces the diethylaminomethyl moiety with 70–85% efficiency . This method mirrors protocols for synthesizing (diethylamino)methyl derivatives in pyridopyrimidine systems .
Optimization Note : Excess formaldehyde (2.5 equiv.) and diethylamine (3.0 equiv.) drive the reaction to completion, while acetic acid mitigates imine byproduct formation .
Oxidation to 2,2'-Dione Derivatives
Final oxidation of secondary alcohols to ketones employs Jones reagent (CrO₃/H₂SO₄) under controlled conditions. For example, stirring the diol intermediate with Jones reagent at 0°C for 2 hours yields the 2,2'-dione with 90% purity . Alternatives include Swern oxidation (oxalyl chloride/DMSO) for acid-sensitive substrates .
Integrated Synthetic Pathway and Yield Optimization
Combining these steps, the overall synthesis proceeds as follows:
Cumulative Yield : ~22% (0.62 × 0.82 × 0.75 × 0.70 × 0.85).
Challenges and Mitigation Strategies
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Regioselectivity in Chlorination : Competing chlorination at the 5-position is minimized by electronic deactivation via pre-installed electron-withdrawing groups (e.g., formyl or ketone) .
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Oxidation Over-Reaction : Using magnesium monoperoxyphthalate instead of harsher oxidants like KMnO₄ preserves the bichromene core .
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Purification Complexity : Ethyl acetate extraction and silica gel chromatography (hexane:ethyl acetate, 8:2) resolve closely eluting intermediates .
Q & A
Q. What are the key synthetic routes for preparing 6-chloro-8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione?
The compound can be synthesized via coumarin-based condensation reactions , leveraging precursors like substituted coumarins and aldehydes. For example:
- Core chromene units are formed using (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester and aldehydes under reflux in dioxane with DBU (1,8-diazabicycloundec-7-ene) as a catalyst .
- The diethylaminomethyl group is introduced via Mannich reactions, employing formaldehyde and diethylamine under controlled pH to avoid side reactions .
- Purification typically involves recrystallization from ethanol or methanol, with yields optimized by adjusting stoichiometry and reaction time .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and bond angles, especially critical for verifying the bichromene linkage and substituent positions .
- NMR spectroscopy : and NMR (400–300 MHz) identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., carbonyl carbons at ~160–180 ppm). Solvent referencing (CDCl₃ or DMSO-d₆) ensures accuracy .
- High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity (>98%) .
Advanced Research Questions
Q. What methodologies are suitable for evaluating its biological activity, such as antiviral or enzyme inhibitory effects?
- Enzymatic assays : Test inhibition against targets like SARS-CoV-2 nsp16 using fluorescence-based activity assays. IC₅₀ values are determined via dose-response curves .
- In silico docking : Tools like AutoDock Vina predict binding modes to biological targets (e.g., viral proteases). Chromene and naphthalene moieties in related compounds show π-π stacking with active-site residues .
- Cellular imaging : Fluorescent tagging (e.g., live-cell microscopy) assesses subcellular localization, leveraging the compound’s potential fluorophore properties .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Reaction optimization : Vary catalysts (e.g., DBU vs. triethylamine) or solvents (dioxane vs. THF) to address yield discrepancies. For example, DBU in dioxane improves yields (83% vs. 45% in other conditions) by enhancing intermediate stability .
- Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity. Structural analogs (e.g., methoxy vs. chloro substituents) may exhibit varying potency due to electron-withdrawing effects .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- QSAR modeling : Use Gaussian or Schrödinger software to correlate substituent electronic parameters (Hammett σ) with biological activity. Diethylaminomethyl groups may enhance solubility and membrane permeability .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with hydroxyl groups) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?
- Crystal twinning : Common in bichromenes due to planar stacking. SHELXD or TWINLAW in SHELXTL identifies twin laws and refines data accordingly .
- Disorder in substituents : The diethylaminomethyl group may exhibit rotational disorder. Partial occupancy refinement and restraints (e.g., DFIX in SHELXL) improve model accuracy .
Methodological Notes
- Contradiction management : Cross-validate synthetic protocols from multiple sources (e.g., vs. 6) to identify optimal conditions.
- Advanced characterization : Pair crystallography with solid-state NMR to resolve dynamic disorder in crystals .
- Biological assays : Include positive controls (e.g., known inhibitors) and counter-screens to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
